N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
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Overview
Description
N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a picolinamide moiety and a boronate ester group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide typically involves the following steps:
Formation of the Boronate Ester: The boronate ester group is introduced through a reaction between a boronic acid and a diol, such as pinacol, under anhydrous conditions.
Coupling with Picolinamide: The boronate ester is then coupled with picolinamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing automated reactors to ensure precise control over reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The picolinamide moiety can be reduced under specific conditions to yield amine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted picolinamide derivatives.
Scientific Research Applications
N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, influencing their function and activity.
Pathways Involved: It can modulate enzymatic reactions, signal transduction pathways, and cellular processes through its binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide
Uniqueness
N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and transformations.
Properties
Molecular Formula |
C15H23BN2O4 |
---|---|
Molecular Weight |
306.17 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)11-6-7-17-12(10-11)13(19)18-8-9-20-5/h6-7,10H,8-9H2,1-5H3,(H,18,19) |
InChI Key |
HYAQNTDZRLRKHS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)NCCOC |
Origin of Product |
United States |
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